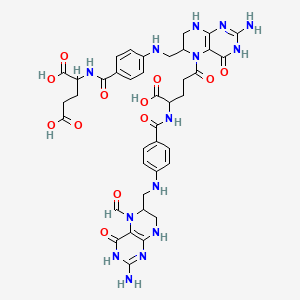

5-Folinilamido Tetrahydrofolic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Folinilamido Tetrahydrofolic Acid: is a derivative of tetrahydrofolic acid, which is a reduced form of folic acid. This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleic acids and amino acids. It is known for its involvement in one-carbon transfer reactions, which are essential for DNA synthesis and repair .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Folinilamido Tetrahydrofolic Acid typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using noble-metal catalysts such as platinum oxide (PtO2) or rhodium (Rh). Another method involves the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow technology with Raney nickel (Ni) as a catalyst. This method allows for high conversion rates and selectivity, making it a cost-effective and efficient process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Folinilamido Tetrahydrofolic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dihydrofolic acid.

Reduction: It can be reduced from folic acid.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as potassium borohydride (KBH4) and catalytic hydrogenation with noble metals are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Dihydrofolic acid.

Reduction: Tetrahydrofolic acid derivatives.

Substitution: Various substituted tetrahydrofolic acid derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Folinilamido Tetrahydrofolic Acid is used as a cofactor in enzymatic reactions involving one-carbon transfers. It is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA .

Biology: In biological systems, it plays a role in the metabolism of amino acids and nucleic acids. It is involved in the conversion of homocysteine to methionine, which is crucial for protein synthesis .

Medicine: This compound is used in the treatment of megaloblastic anemia and other conditions caused by folate deficiency. It is also studied for its potential in cancer therapy due to its role in DNA synthesis and repair .

Industry: In the industrial sector, this compound is used as a food additive and in the production of pharmaceuticals. Its derivatives are used in the formulation of supplements and fortified foods .

Wirkmechanismus

5-Folinilamido Tetrahydrofolic Acid exerts its effects by acting as a coenzyme in various biochemical reactions. It is transported across cells by receptor-mediated endocytosis and is involved in maintaining normal erythropoiesis, synthesizing purine and thymidylate nucleic acids, interconverting amino acids, methylating tRNA, and generating and using formate .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofolic Acid: A reduced form of folic acid that serves as a cofactor in one-carbon transfer reactions.

5-Methyltetrahydrofolic Acid: An active form of folate involved in the conversion of homocysteine to methionine.

10-Formyltetrahydrofolic Acid: Involved in the formylation of methionine and purine synthesis

Uniqueness: 5-Folinilamido Tetrahydrofolic Acid is unique due to its specific role in one-carbon transfer reactions and its involvement in the synthesis of nucleic acids and amino acids. Its derivatives are crucial for various metabolic processes, making it a vital compound in both biological and industrial applications .

Eigenschaften

Molekularformel |

C39H44N14O12 |

|---|---|

Molekulargewicht |

900.9 g/mol |

IUPAC-Name |

2-[[4-[[2-amino-5-[4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C39H44N14O12/c40-38-48-30-28(34(60)50-38)52(17-54)22(14-44-30)13-42-20-5-1-18(2-6-20)32(58)46-24(36(62)63)9-11-26(55)53-23(16-45-31-29(53)35(61)51-39(41)49-31)15-43-21-7-3-19(4-8-21)33(59)47-25(37(64)65)10-12-27(56)57/h1-8,17,22-25,42-43H,9-16H2,(H,46,58)(H,47,59)(H,56,57)(H,62,63)(H,64,65)(H4,40,44,48,50,60)(H4,41,45,49,51,61) |

InChI-Schlüssel |

FVHQQLWBWWHTEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)N4C(CNC5=C4C(=O)NC(=N5)N)CNC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)

![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)

![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)